1,2,3,4-Tetrahydroisoquinolin-7-amine

Catalog No.
S730261
CAS No.
72299-68-4
M.F
C9H12N2
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydroisoquinolin-7-amine

CAS Number

72299-68-4

Product Name

1,2,3,4-Tetrahydroisoquinolin-7-amine

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-amine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C9H12N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6,10H2

InChI Key

VMEDBFRQSKKEEQ-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC(=C2)N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N

1,2,3,4-Tetrahydroisoquinolin-7-amine (CAS 72299-68-4) is a functionalized heterocyclic intermediate belonging to the tetrahydroisoquinoline (THIQ) class. The THIQ scaffold is a well-established privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and its utility in constructing compounds targeting the central nervous system.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrYrDiZJBANtXeVnaA5YJXuvE5fuMfzODQDHzxpLOvbiUz96UGazQghHIOckXE28MYxFnpQeXu5iR2zHEb8ZlmcAUlw2UD24lOOUfNgPar5i1JRUWcv-WZP80iHJdbmzXvbdsQI8lhOjHnGtTNuhCs1DNElTYedrI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbxsV-12HDxzQ7XfZACKyhx-PcYKWJ_DYDsSqt4nCrBqBY6rkHtxkEZXugbTFgjFpZmtz2aDFXEbYW73e-lgUIh6_oEzYnQL-YXNJl44YSZ3SqEM5TLkeVz0gBrb9ujb4EaDp8ziXd1I7pnqP2D3ah_s_x3v_6FFiexIfqYOAT04TgnfS4YUzLeuHYoxDC3gwz_-qz8Y6sj3H01VcC1noxs00Zxv8hMJvZ-phDWj_jYC7EZr_A-sCs_NOK9HGFmRAIyzXDhWR8dUVZ81Kdku1-dGwvf2iE59niA0FXpw%3D%3D)] The defining feature of this specific compound is the primary aromatic amine at the C7 position, which serves as a chemically versatile and regio-specific handle for synthesizing complex molecular architectures, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEENepYx1jNPnA3U4lrq5wERC7wIXZ0zDlW8-IrneymLDZQn1S7Wy7AhlIRJ4n_KP9OsomGrfwphtV1aFhGv9CSjbfMfXPgNnVN9KwBp_MyGjMmfY4xBEsw39jKGjwdEOiooO0C)]

References

Substituting 1,2,3,4-Tetrahydroisoquinolin-7-amine with its positional isomers (e.g., 5-amino, 6-amino, or 8-amino) is synthetically and functionally invalid for most targeted applications. The location of the amine dictates the geometric exit vector for subsequent chemical modifications, which is a critical determinant of a final compound's ability to bind to a specific protein pocket.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEENepYx1jNPnA3U4lrq5wERC7wIXZ0zDlW8-IrneymLDZQn1S7Wy7AhlIRJ4n_KP9OsomGrfwphtV1aFhGv9CSjbfMfXPgNnVN9KwBp_MyGjMmfY4xBEsw39jKGjwdEOiooO0C)] Using an incorrect isomer results in a fundamentally different molecule with a distinct three-dimensional shape and altered electronic properties, leading to dramatic losses in biological potency, target selectivity, or complete changes in the mechanism of action. Procurement of the C7-isomer is therefore essential when the synthetic route or structure-activity relationship (SAR) data specifies functionalization at this precise position.

Precursor Suitability: C7-Substitution is a Key Strategy for Achieving High Adrenoceptor Selectivity

Functionalization at the C7 position of the tetrahydroisoquinoline (THIQ) nucleus is a documented strategy for engineering target selectivity. A study on phenylethanolamine N-methyltransferase (PNMT) inhibitors showed that introducing a hydrophilic, electron-withdrawing group at the 7-position dramatically reduced binding affinity for the α2-adrenoceptor.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] A 7-aminosulfonyl derivative, which can be synthesized from 1,2,3,4-tetrahydroisoquinolin-7-amine, exhibited a 4100-fold selectivity for PNMT over the α2-adrenoceptor.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] This was a 23-fold improvement over the parent compound lacking the 7-position substituent, demonstrating the critical role of this specific regio-isomer in achieving a clean pharmacological profile.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)]

Evidence DimensionPharmacological Selectivity (α2 Ki / PNMT Ki)
Target Compound Data4100 (for 7-aminosulfonyl-THIQ derivative)
Comparator Or Baseline180 (for parent compound SK&F 29661 without 7-position modification)
Quantified Difference23-fold higher selectivity
ConditionsIn vitro competitive binding assays against PNMT and α2-adrenoceptors.

This evidence justifies the procurement of the 7-amino isomer specifically to synthesize next-generation compounds where off-target effects at adrenoceptors must be minimized.

Scaffold Efficacy: Substitution Pattern on THIQ Core Critically Determines Kinase Inhibitor Potency

The point of attachment for side chains on the THIQ scaffold is a primary determinant of kinase inhibitory potency. In the development of Rho-kinase (ROCK) inhibitors, a direct comparison was made between a phenylglycine-based THIQ-1-carboxamide and a phenylalanine-based THIQ-3-carboxamide.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] The THIQ-3-carboxamide analog (Compound 23) demonstrated high potency with a ROCK-II IC50 of 7 nM.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] In stark contrast, the THIQ-1-carboxamide analog (Compound 22) was over 50 times less potent, with a ROCK-II IC50 of 371 nM.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] This highlights that even adjacent changes in the exit vector for a key substituent lead to a massive loss of activity, reinforcing the non-interchangeable nature of THIQ building blocks based on their substitution pattern.

Evidence DimensionROCK-II Kinase Inhibition (IC50)
Target Compound Data7 nM (for THIQ-3-carboxamide scaffold)
Comparator Or Baseline371 nM (for THIQ-1-carboxamide scaffold)
Quantified Difference>53-fold higher potency
ConditionsIn vitro enzyme inhibition assay for ROCK-II.

For researchers developing kinase inhibitors, this demonstrates that selecting a THIQ intermediate with the correct point of attachment, such as the C7-amine, is a critical procurement decision to avoid synthesizing low-potency compounds.

Precursor Suitability: C7 Position is Established for Solid-Phase Synthesis and Library Generation

The C7 position of the THIQ core is well-suited for solid-phase organic synthesis (SPOS), a key technology for the rapid generation of compound libraries. Methodologies have been developed that specifically use a C7-functionalized THIQ precursor, derived from tyrosine, as the anchor point for building molecular diversity.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] In one reported scheme, a 7-hydroxy-THIQ derivative was attached to a solid support, enabling subsequent modifications like acylation and reductive amination on the scaffold's secondary amine to produce libraries of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] The C7-amine provides a direct synthetic entry point to analogous structures via conversion to other functional groups compatible with this established high-throughput workflow.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataC7-amine provides a versatile handle for derivatization compatible with established C7-anchored solid-phase synthesis workflows.
Comparator Or BaselineOther isomers may not be compatible with established resin-attachment strategies that rely on C7 functionalization derived from readily available starting materials like tyrosine.
Quantified DifferenceEnables established high-throughput synthesis workflow.
ConditionsSolid-phase synthesis employing a Marshall resin support and subsequent acylation/amination reactions.

Procuring the 7-amino isomer provides access to established, efficient solid-phase synthesis routes, making it a practical choice for library synthesis and hit-to-lead campaigns.

Synthesis of Selective Adrenergic and Dopaminergic GPCR Ligands

This compound is the correct choice for synthetic campaigns aiming to develop selective ligands for aminergic GPCRs, such as dopamine or adrenergic receptors.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnsavd5uX_hOLvMoZRJ03zV7fd4r9el_Dt_uGoXiMVPJx_sXUJEyoTuCCHPuD_9Bct9POg32t4G7XJVfaj9-herpgSG8H5sQk-8AFzShb4aqtHwriKRLBUspX-XeslhK-AgPFngGWBBq9Ahw%3D%3D)] The evidence shows that functionalization at the C7 position is a key strategy for tuning out activity at related receptors like the α2-adrenoceptor, a critical step in developing drug candidates with fewer side effects.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)]

Development of Potent and Isomer-Specific Kinase Inhibitors

As a starting material for kinase inhibitor programs, particularly for targets like Rho-kinase (ROCK). Structure-activity data confirms that the precise placement of substituents on the THIQ core is essential for achieving high potency.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEY-V6HwkZGcDRufXrt6tSOtrRBJUGAVICxOKLasTN7CTlnyNrmSptQp30q1HDaE6NyBjvIkQkrBrcCulJzvWixT5uaJ1pAknn9mVC3H21y1LOa2wYbi7ggvBJzeUhi3b5JI4nA3KFStVZwrPU62fg6MGLQP-JaBjrEngIuNWzLmTbXAibUT7T1cRcO)] Using the 7-amino isomer ensures that the exit vector for side-chain exploration is correctly positioned as dictated by the target's binding site topology.

High-Throughput Synthesis of Focused Compound Libraries

Ideal for constructing focused chemical libraries via solid-phase or parallel synthesis. The C7-amino group provides a reliable chemical handle that is compatible with established high-throughput synthesis workflows designed around C7-functionalized THIQ scaffolds.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaySd7NoM8UWC4NESaRhMj4jKXz7oTZLkgIbTUVuKOq6Gc_bHxEXz2kyB22PrOFs-ZY8LCbPuFlgnZ8cWf2MY3yzrsKcN8WKZxBe-7gF9s28yg4cnK13IM0LfCcFucvPxOlyQkbdZAo2lv8us%3D)] This makes it a practical and efficient choice for lead discovery projects requiring the rapid synthesis of numerous analogs.

References

XLogP3

0.6

Wikipedia

7-Amino-1,2,3,4-tetrahydroisoquinoline

Dates

Last modified: 08-15-2023

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